molecular formula C7H9F2IN2 B3047168 1-(2,2-difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole CAS No. 1354705-34-2

1-(2,2-difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B3047168
CAS No.: 1354705-34-2
M. Wt: 286.06
InChI Key: MOCSPBKMBWRPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoroethyl, iodine, and dimethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitates the electrophilic difluoroethylation of nucleophiles . The reaction conditions often involve mild temperatures and the presence of a suitable oxidant to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins. Additionally, the presence of the iodine atom can facilitate the formation of halogen bonds, further stabilizing the compound’s interaction with its targets .

Properties

CAS No.

1354705-34-2

Molecular Formula

C7H9F2IN2

Molecular Weight

286.06

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-3,5-dimethylpyrazole

InChI

InChI=1S/C7H9F2IN2/c1-4-7(10)5(2)12(11-4)3-6(8)9/h6H,3H2,1-2H3

InChI Key

MOCSPBKMBWRPAT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(F)F)C)I

Canonical SMILES

CC1=C(C(=NN1CC(F)F)C)I

Origin of Product

United States

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